molecular formula C15H15NO B14716833 p-Methoxybenzylidene-(3-methylphenyl)-amine CAS No. 20534-77-4

p-Methoxybenzylidene-(3-methylphenyl)-amine

Cat. No.: B14716833
CAS No.: 20534-77-4
M. Wt: 225.28 g/mol
InChI Key: VAQSEMDBSUISTM-UHFFFAOYSA-N
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Description

p-Methoxybenzylidene-(3-methylphenyl)-amine: is an organic compound with the molecular formula C15H15NO It is characterized by the presence of a methoxy group (-OCH3) attached to the benzylidene moiety and a methyl group (-CH3) attached to the phenylamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of p-Methoxybenzylidene-(3-methylphenyl)-amine typically involves the condensation reaction between p-methoxybenzaldehyde and 3-methylaniline. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid or sulfuric acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: p-Methoxybenzylidene-(3-methylphenyl)-amine can undergo oxidation reactions to form corresponding quinone derivatives.

    Reduction: The compound can be reduced to form the corresponding amine derivatives.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.

Major Products Formed:

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted aromatic compounds.

Scientific Research Applications

Chemistry: p-Methoxybenzylidene-(3-methylphenyl)-amine is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of various heterocyclic compounds and pharmaceuticals.

Biology: In biological research, this compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It is used in the development of new therapeutic agents.

Medicine: The compound’s derivatives are explored for their potential use in medicinal chemistry. They are investigated for their pharmacological activities and potential as drug candidates.

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. It is also employed in the synthesis of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of p-Methoxybenzylidene-(3-methylphenyl)-amine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific derivatives and their intended applications.

Comparison with Similar Compounds

  • p-Methoxybenzylidene-(4-methylphenyl)-amine
  • p-Methoxybenzylidene-(2-methylphenyl)-amine
  • p-Methoxybenzylidene-(3-chlorophenyl)-amine

Comparison: Compared to its similar compounds, p-Methoxybenzylidene-(3-methylphenyl)-amine exhibits unique properties due to the position of the methyl group on the phenylamine moiety This positional difference can influence the compound’s reactivity, stability, and biological activity

Properties

CAS No.

20534-77-4

Molecular Formula

C15H15NO

Molecular Weight

225.28 g/mol

IUPAC Name

1-(4-methoxyphenyl)-N-(3-methylphenyl)methanimine

InChI

InChI=1S/C15H15NO/c1-12-4-3-5-14(10-12)16-11-13-6-8-15(17-2)9-7-13/h3-11H,1-2H3

InChI Key

VAQSEMDBSUISTM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)N=CC2=CC=C(C=C2)OC

Origin of Product

United States

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